5-(4-Fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Chemical Structure:
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, featuring:
- A 4-fluorophenyl group at position 4.
- A pentafluoroethyl (CF2CF3) group at position 5.
- A carboxylic acid (-COOH) moiety at position 2.
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3O2/c16-8-3-1-7(2-4-8)9-5-11(14(17,18)15(19,20)21)24-12(22-9)6-10(23-24)13(25)26/h1-6H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOILSEHAHMRFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(C(F)(F)F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676521-71-4 | |
| Record name | 5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to have diverse biological activities and can act as inhibitors for various enzymes such as phosphoinositide 3-kinases (pi3ks).
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with their targets, often through inhibition, leading to changes in the function of the target.
Biochemical Pathways
Given that related compounds are known to inhibit pi3ks, it’s plausible that this compound could affect pathways downstream of PI3K, such as the Akt signaling pathway, which plays a crucial role in cellular processes like glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Biological Activity
5-(4-Fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of increasing interest due to its unique molecular structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₅H₇F₆N₃O₂
- Molecular Weight : 375.23 g/mol
- CAS Number : 676521-71-4
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The fluorinated groups enhance lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Antiviral Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral properties by inhibiting viral replication. For instance, compounds structurally related to this compound have shown effectiveness against influenza viruses by disrupting protein-protein interactions critical for viral replication.
Study 1: Antiviral Efficacy
A study published in Nature Communications explored the antiviral efficacy of pyrazolo[1,5-a]pyrimidine derivatives. The results demonstrated that certain derivatives could inhibit the PA-PB1 interaction essential for influenza virus replication. The compound exhibited an IC50 value of approximately 12 µM, indicating significant antiviral activity without cytotoxic effects at concentrations up to 250 µM .
Study 2: Lipid Droplet Biomarkers
Another research article highlighted the use of pyrazolo[1,5-a]pyrimidine-based fluorophores as lipid droplet biomarkers in HeLa and L929 cells. This study showcased the versatility of these compounds in biological imaging and their potential applications in cancer research .
Comparative Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H7F6N3O2
- Molecular Weight : 375.225
- CAS Number : [specific CAS number]
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential as a scaffold for drug development.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In particular, studies have shown that 5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can inhibit tumor growth in various cancer cell lines. For example:
- Case Study : A study demonstrated that compounds similar to this pyrazolo[1,5-a]pyrimidine derivative showed effective inhibition of HeLa (cervical cancer) and L929 (normal fibroblast) cells due to their ability to disrupt cellular processes involved in proliferation and survival .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer metabolism. The inhibition of these enzymes can lead to altered metabolic pathways that favor apoptosis (programmed cell death) in cancer cells.
Fluorescent Probes
The unique fluorinated groups in the compound enhance its photophysical properties, making it suitable as a fluorescent probe in biological imaging:
- Application : The compound can serve as a lipid droplet biomarker due to its selective accumulation in lipid-rich environments, allowing researchers to visualize lipid droplets in live cells .
Synthesis and Derivative Development
The synthesis of this compound involves various methodologies that allow for the introduction of different substituents which can modulate its biological activity:
Synthetic Pathways
- The synthesis often employs reactions involving β-enaminones and 3-methyl-1H-pyrazol-5-amine under microwave irradiation or reflux conditions, yielding high purity products with significant yields .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₅H₇F₆N₃O₂ .
- Molecular Weight : 375.23 g/mol .
- CAS Registry Number : 676521-71-4 .
Synthetic Relevance :
The carboxylic acid group at position 2 enables further derivatization, such as amidation, to generate bioactive derivatives (e.g., PI3Kδ inhibitors) .
Comparison with Structural Analogs
Substituent Variations at Position 5 and 7
The substituents at positions 5 and 7 critically influence physicochemical properties and biological activity. Below is a comparative analysis:
Functional Group Variations at Position 2
The functional group at position 2 determines reactivity and pharmacokinetic properties:
Preparation Methods
Core Synthetic Strategies for Pyrazolo[1,5-a]Pyrimidine Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is typically assembled via condensation between 5-aminopyrazole derivatives and electrophilic carbonyl partners. For the target compound, 5-aminopyrazole-4-carbonitrile serves as the starting material, reacting with ethyl 3-ethoxyacrylate under basic conditions to form the pyrimidine ring . This step achieves regioselective annulation, with the nitrile group directing cyclization to position 2 of the pyrazole moiety.
Table 1: Representative Reaction Conditions for Core Formation
| Component | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| 5-Aminopyrazole-4-carbonitrile | Ethyl 3-ethoxyacrylate, KOH, EtOH, 80°C | 76 | |
| Cyclization product | HCl (hydrolysis), POCl3 (chlorination) | 88 |
Post-cyclization, the ethyl ester at position 2 is hydrolyzed to a carboxylic acid using aqueous HCl, followed by chlorination with phosphoryl chloride (POCl3) to introduce reactivity for subsequent functionalization .
Pentafluoroethyl Group Installation at Position 7
The pentafluoroethyl (-CF2CF3) moiety is introduced via nucleophilic aromatic substitution (SNAr) or radical pathways. Industrial routes favor SNAr using 1,1,2,2,2-pentafluoroethyl iodide (CF3CF2I) under CuI catalysis in dimethylformamide (DMF) at 120°C . Alternatively, electrochemical fluorination of a pre-installed ethyl group has been explored but faces challenges in selectivity .
Table 2: Comparison of Pentafluoroethylation Methods
| Method | Conditions | Yield (%) | Purity |
|---|---|---|---|
| SNAr with CF3CF2I | CuI, DMF, 120°C, 24h | 65 | >95% |
| Radical fluorination | F2 gas, UV light, CH2Cl2, -78°C | 42 | 88% |
The SNAr approach is preferred for scalability, though radical methods offer milder conditions for lab-scale synthesis .
Final Carboxylic Acid Functionalization
The ethyl ester at position 2 is hydrolyzed to the carboxylic acid using 6M HCl under reflux. This step achieves near-quantitative conversion, with the product precipitated by cooling and purified via recrystallization from ethanol/water .
Optimization Insights:
-
Acid Concentration: >4M HCl minimizes ester hydrolysis side products .
-
Temperature: Reflux (100–110°C) ensures complete de-esterification within 4h .
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR):
-
1H NMR (CDCl3): δ 7.42 (d, J = 5.1 Hz, 1H, pyrimidine-H), 7.14 (d, J = 5.1 Hz, 1H, pyrazole-H), 6.76 (s, 1H, Ar-H) .
High-Performance Liquid Chromatography (HPLC):
Challenges and Industrial Scalability Considerations
-
Fluorination Selectivity: Competing side reactions during pentafluoroethylation require rigorous temperature control .
-
Catalyst Costs: Pd-based catalysts contribute significantly to production expenses, prompting research into Ni-based alternatives .
-
Waste Management: POCl3 hydrolysis generates HCl gas, necessitating scrubbers for large-scale processes .
Q & A
Basic: What are the optimal synthetic routes for preparing 5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursor molecules. For example, pyrazolo[1,5-a]pyrimidine cores can be synthesized by reacting aminopyrazoles with β-ketoesters or enaminones under reflux conditions in polar solvents like ethanol or acetic acid . Key steps include:
- Precursor Preparation : Start with 5-amino-3-(4-fluorophenyl)pyrazole and a pentafluoroethyl-substituted β-ketoester.
- Cyclization : Reflux in acetic acid (110°C, 6–8 hours) to form the pyrimidine ring.
- Carboxylic Acid Introduction : Hydrolyze the ester group using aqueous NaOH/EtOH (1:1 v/v) at 60°C for 4 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, the pentafluoroethyl group (CF2CF3) shows distinct 19F NMR signals at δ −81 ppm (CF3) and −114 ppm (CF2) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
- Single-Crystal X-ray Diffraction : Resolve the crystal structure to confirm regiochemistry. Use a Rigaku Saturn diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refine data with SHELXL . Key parameters: R factor < 0.06, data-to-parameter ratio > 15 .
Advanced: How to analyze the impact of substituents (e.g., pentafluoroethyl vs. trifluoromethyl) on bioactivity?
Methodological Answer:
- Comparative Synthesis : Prepare analogs with varying electron-withdrawing groups (e.g., CF3 vs. CF2CF3) using identical reaction conditions .
- In Vitro Assays : Test kinase inhibition (e.g., KDR kinase) at 10 µM concentration. Use ATP competition assays and measure IC50 values .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare electrostatic potentials and steric effects of substituents . Correlate with IC50 data to identify key pharmacophores.
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), ATP concentrations (1 mM), and incubation times (24 hours) .
- Validate Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities >2% can skew IC50 values .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. For example, reconcile conflicting IC50 values by normalizing to control compounds like staurosporine .
Advanced: How to design in vitro assays to evaluate kinase inhibition potency?
Methodological Answer:
- Kinase Selection : Prioritize kinases with known pyrazolo[1,5-a]pyrimidine sensitivity (e.g., KDR, EGFR) .
- Assay Protocol :
- Data Analysis : Fit dose-response curves to calculate IC50 using GraphPad Prism (four-parameter logistic model).
Advanced: What computational strategies predict target binding modes and ADMET properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into kinase X-ray structures (PDB: 2OH4). Set grid boxes around the ATP-binding site .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .
- ADMET Prediction : Employ SwissADME to predict logP (<3), solubility (LogS > −4), and cytochrome P450 inhibition .
Advanced: What challenges arise in X-ray crystallography for structural elucidation?
Methodological Answer:
- Crystal Growth : Optimize vapor diffusion (hanging drop method) using 30% PEG 4000 in 0.1 M HEPES (pH 7.5). Low solubility may require microseeding .
- Disorder Handling : Refine disordered pentafluoroethyl groups with PART instructions in SHELXL. Apply ISOR restraints to manage thermal motion .
- Twinning : Test for twinning via PLATON’s TWINABS. If detected (twin fraction >0.3), use HKL-3000 for data integration .
Advanced: How to achieve regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
- Directing Groups : Install a methylthio group at C2 to direct electrophilic substitution to C6. Use NIS (N-iodosuccinimide) in DMF at 0°C for iodination .
- Cross-Coupling : Employ Suzuki-Miyaura reactions at C7. Use Pd(PPh3)4 (5 mol%), K2CO3, and aryl boronic acids in dioxane/water (3:1) at 80°C .
- Protection/Deprotection : Protect the carboxylic acid as a methyl ester (CH2N2/MeOH) during functionalization, then hydrolyze with LiOH .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HeLa) with 10 µM compound for 2 hours. Lyse, heat (37–65°C), and centrifuge. Detect stabilized targets via Western blot .
- Chemical Proteomics : Use a biotinylated probe analog for pull-down assays. Identify bound proteins via LC-MS/MS .
- Knockdown Controls : siRNA-mediated silencing of the target kinase (e.g., KDR) should abolish compound efficacy in proliferation assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
